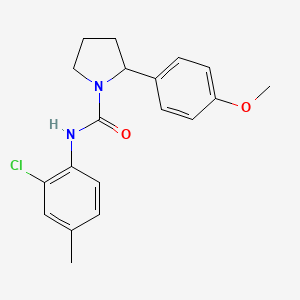![molecular formula C17H13BrClNO4 B5986716 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid CAS No. 5686-88-4](/img/structure/B5986716.png)
4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid
Vue d'ensemble
Description
4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid (BCPP) is a chemical compound that has been studied for its potential applications in scientific research. BCPP is a member of the family of compounds known as benzoylphenylureas, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes such as topoisomerase II and tubulin, which are involved in cell division and growth. 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and physiological effects:
4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and division, the protection of neurons from oxidative stress and excitotoxicity, and the induction of vasodilation. 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid may also have anti-inflammatory effects, as it has been shown to reduce the expression of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid has several advantages for use in lab experiments, including its potency, specificity, and low toxicity. However, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid is also relatively expensive and may be difficult to obtain in large quantities. Additionally, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid may have off-target effects that need to be carefully considered when designing experiments.
Orientations Futures
There are several future directions for research on 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, including the development of new synthesis methods to improve yield and reduce cost, the investigation of its potential applications in other areas of scientific research, and the identification of its molecular targets and mechanisms of action. Additionally, the development of new derivatives of 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid may lead to the discovery of compounds with even greater potency and specificity.
Méthodes De Synthèse
4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid can be synthesized using a variety of methods, including the reaction of 4-bromo-2-chlorobenzoyl chloride with 4-aminobutanoyl chloride, followed by the addition of a base such as triethylamine. The resulting product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and cardiovascular research. 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid has been shown to have anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid has also been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and excitotoxicity. Additionally, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid has been shown to have vasodilatory effects, which may make it useful in the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
4-[4-bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO4/c18-10-5-6-14(20-15(21)7-8-16(22)23)12(9-10)17(24)11-3-1-2-4-13(11)19/h1-6,9H,7-8H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVWLHDPGCTXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362054 | |
| Record name | 4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>61.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658999 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5686-88-4 | |
| Record name | 4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5986638.png)
![1-(4-ethoxyphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride](/img/structure/B5986644.png)



![1-[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]methanamine](/img/structure/B5986659.png)
![methyl 3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5986671.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5986679.png)
![4-(3-isopropylisoxazol-5-yl)-3-methyl-1-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5986691.png)
![2-{[(2-methoxy-1-methylethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5986697.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5986701.png)

![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5986726.png)
![5-[4-(1,1-dimethylpropyl)phenoxy]-1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole](/img/structure/B5986728.png)